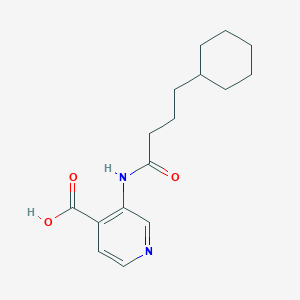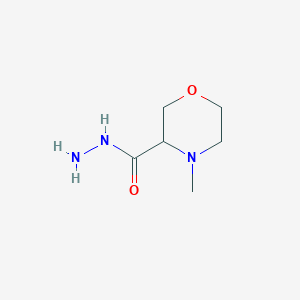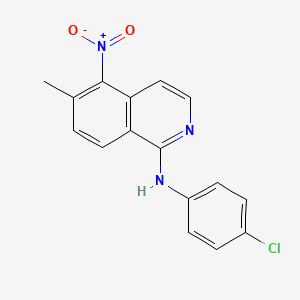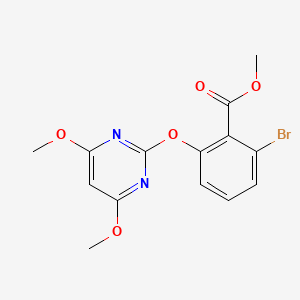
Tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate is a complex organic compound with a molecular formula of C20H28N2O3. This compound is of interest due to its unique structure, which combines a quinoline moiety with a piperidine ring, making it a valuable candidate for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 2-methylquinoline, which is then reacted with tert-butyl 4-hydroxypiperidine-1-carboxylate under specific conditions to form the desired product. The reaction often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced forms of the quinoline ring.
科学的研究の応用
Chemistry
In chemistry, tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study the interactions between quinoline derivatives and biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may be leveraged in the development of new polymers or advanced materials.
作用機序
The mechanism of action of tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the piperidine ring may interact with various enzymes, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(2-methylquinolin-8-yl)carbamate
- Tert-butyl 4-(2-methylquinolin-8-yloxy)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate is unique due to its combination of a quinoline moiety with a piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from similar compounds.
特性
分子式 |
C20H26N2O3 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C20H26N2O3/c1-14-8-9-15-6-5-7-17(18(15)21-14)24-16-10-12-22(13-11-16)19(23)25-20(2,3)4/h5-9,16H,10-13H2,1-4H3 |
InChIキー |
ZWKDBFXDXFSYGI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC=C2OC3CCN(CC3)C(=O)OC(C)(C)C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13874735.png)


![tert-butyl 4-oxo-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,4-dihydropyridazine-3-carboxylate](/img/structure/B13874751.png)

![tert-butyl N-[3-chloro-4-[(4-chloro-3-pyridin-2-ylphenyl)carbamoyl]phenyl]sulfonylcarbamate](/img/structure/B13874753.png)

![6-(4,4-dimethylpent-2-ynyl)-4~{H}-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13874757.png)
![3-[3-(4-Methylsulfonylpiperazin-1-yl)propoxy]aniline](/img/structure/B13874767.png)



![Methyl thieno[2,3-b]furan-5-carboxylate](/img/structure/B13874799.png)

